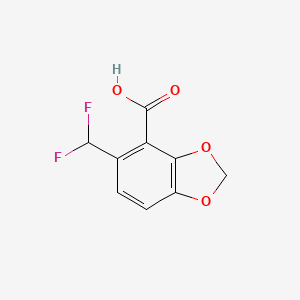

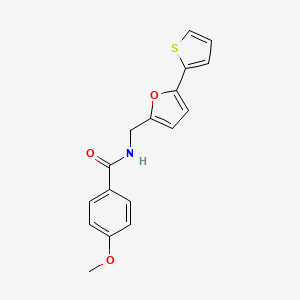

![molecular formula C18H18N2O3S2 B2499882 3-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide CAS No. 923386-18-9](/img/structure/B2499882.png)

3-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide is a chemical entity that appears to be related to various synthesized derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the related structures and activities of similar compounds can offer insights into its characteristics.

Synthesis Analysis

The synthesis of related benzo[d]thiazole derivatives involves several steps, including directed lithiation, aryne-mediated cyclization, and quenching with electrophiles . Although the exact synthesis of 3-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide is not detailed, it is likely that similar synthetic strategies could be employed, considering the structural similarities with the compounds mentioned in the papers.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using spectroscopic data and single crystal X-ray diffraction . These techniques could also be applied to determine the conformational features of the compound . The presence of a benzylsulfonyl group and a 2-methylbenzo[d]thiazol-6-yl moiety suggests that the compound may have interesting electronic and steric properties that could influence its reactivity and interactions.

Chemical Reactions Analysis

The chemical reactions of similar compounds involve the formation of intermediates and the use of various reagents to achieve the desired transformations . The reactivity of the sulfonyl and amide groups in the compound would be of particular interest, as these functionalities are often involved in chemical reactions leading to further derivatization or biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized by NMR, IR spectroscopy, and mass spectrometry . These methods could provide valuable information about the purity, stability, and functional groups present in 3-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide. Additionally, the compound's solubility, melting point, and other physicochemical parameters would be important for its practical applications.

Relevant Case Studies

Case studies involving similar compounds have demonstrated a range of biological activities, including psychotropic, anti-inflammatory, cytotoxic, and antimicrobial effects . The structure-activity relationships derived from these studies could be relevant for understanding the potential applications of 3-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide. Furthermore, the synthesis of metal complexes with related ligands has been explored for their structural, spectral properties, and biological activities , which could also be applicable to the compound .

Scientific Research Applications

DNA Binding and Anticancer Activity

Research has shown that certain copper(II)-sulfonamide complexes, including derivatives of benzo[d]thiazol, can bind to DNA and exhibit anticancer activities. These complexes have been studied for their ability to interact with DNA and cause cell death primarily through apoptosis in human tumor cells (González-Álvarez et al., 2013).

Antimicrobial and Cytotoxic Activities

Sulfonamide derivatives containing benzo[d]thiazol have been investigated for their antimicrobial properties. Some compounds in this category have demonstrated notable antibacterial and anticandidal effects, as well as cytotoxic activity against human leukemia cells (Dawbaa et al., 2021).

Antitubercular Agents

Sulfonyl derivatives with thiazole bases have been synthesized and tested for their antibacterial and antifungal activities. Some of these compounds have shown excellent antitubercular properties when compared with standard antitubercular drugs (Kumar et al., 2013).

Photosensitizers in Photodynamic Therapy

Benzenesulfonamide derivatives with thiazol moieties have been synthesized and evaluated for their potential in photodynamic therapy. These compounds exhibit good fluorescence properties and a high singlet oxygen quantum yield, making them suitable as Type II photosensitizers for treating cancer (Pişkin et al., 2020).

Anticonvulsant Agents

Compounds containing sulfonamide thiazole moieties have been synthesized and assessed for their anticonvulsant activities. Some of these compounds have shown protection against convulsions, with one compound in particular demonstrating significant anticonvulsive effects (Farag et al., 2012).

properties

IUPAC Name |

3-benzylsulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S2/c1-13-19-16-8-7-15(11-17(16)24-13)20-18(21)9-10-25(22,23)12-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEMHGPJDFGBLRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)NC(=O)CCS(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

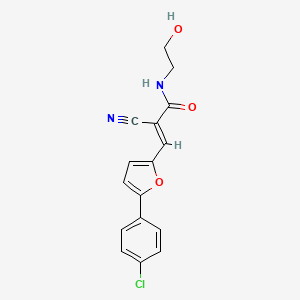

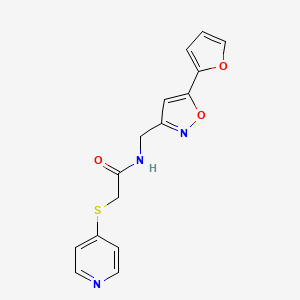

![2-(ethylsulfanyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2499804.png)

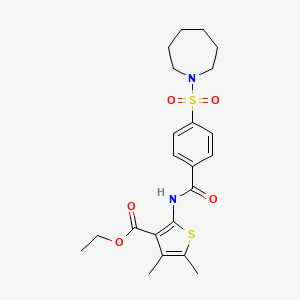

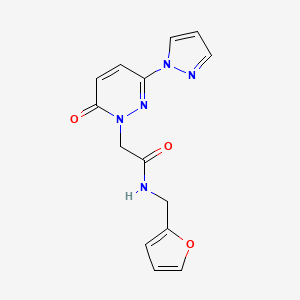

![6-[2-(4-bromophenyl)-2-oxoethyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2499807.png)

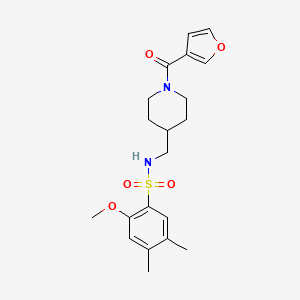

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2499812.png)

![Ethyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B2499816.png)

![Ethyl 2-((7-(4-((3,4-dimethoxyphenethyl)amino)-4-oxobutyl)-8-oxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetate](/img/structure/B2499820.png)

![1-(2,4-dimethylphenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2499821.png)